molecular formula C10H21ClN2O2 B2526400 tert-Butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride CAS No. 1217753-75-7

tert-Butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride

Cat. No.: B2526400
CAS No.: 1217753-75-7
M. Wt: 236.74
InChI Key: DUNAVVRRZJQGCZ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride is a chemical compound widely used in various fields, including medicinal chemistry and organic synthesis. It is a derivative of piperidine and serves as an important building block in the synthesis of numerous bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride typically involves the following steps:

  • Starting with a protected piperidine derivative.

  • Introduction of the amino group via reductive amination.

  • Protection of the amino group using tert-butyl groups.

  • Final deprotection and formation of the hydrochloride salt.

Industrial Production Methods: : Industrial production often follows similar steps but employs scalable and optimized reaction conditions to enhance yield and efficiency. Continuous flow chemistry and automated synthesis reactors are commonly used.

Types of Reactions

  • Oxidation: : Typically less involved due to the protected nature of the amino group.

  • Reduction: : Possible reduction of the carboxylate moiety under specific conditions.

  • Substitution: : The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Mild oxidizing agents like pyridinium chlorochromate.

  • Reduction: : Hydrogenation catalysts such as palladium on carbon.

  • Substitution: : Alkyl halides and base catalysts like sodium hydride.

Major Products Formed: : Products vary based on reaction pathways, commonly yielding various substituted piperidine derivatives.

Chemistry

  • Intermediate in the synthesis of complex organic molecules.

  • Building block for heterocyclic compounds.

Biology

  • Used in the design and synthesis of enzyme inhibitors.

Medicine

  • Key component in the synthesis of potential drug candidates for neurological disorders.

  • Scaffold for developing novel therapeutic agents.

Industry

  • Used in the synthesis of agrochemicals and fine chemicals.

Comparison with Similar Compounds

  • (S)-tert-Butyl 3-aminopiperidine-1-carboxylate

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Properties

IUPAC Name

tert-butyl (3S)-3-aminopiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNAVVRRZJQGCZ-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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